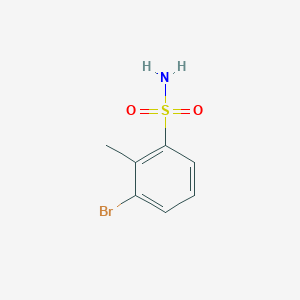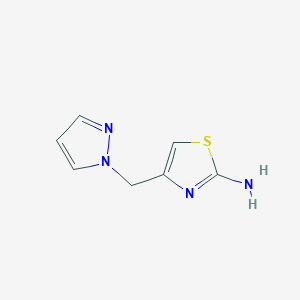
N-cyclopropyl-N-(2-hydroxycyclobutyl)methanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Analytical Methods in Protein Composition Determination
An analytical procedure for determining the amino acid composition of proteins or peptides from a single hydrolysate uses 4 N methanesulfonic acid, offering precise results for all amino acids, including tryptophan and half-cystine. This method allows for the direct application of the neutralized hydrolysate to an ion exchange column, enhancing analytical efficiency and accuracy in protein composition analysis (Simpson, Neuberger, & Liu, 1976).
Advances in Organic Synthesis
Cyclopropenone catalyzed nucleophilic substitution of alcohols by methanesulfonate ion, presented as an alternative to the Mitsunobu reaction, avoids the use of hazardous byproducts. This technique is compatible with a wide range of functionalities and includes a cyclopropenone scavenge strategy for purification, indicating its potential for broad applicability in synthetic organic chemistry (Nacsa & Lambert, 2013).
Catalytic Asymmetric Synthesis
A new class of bidentate ligands for metal-mediated catalytic asymmetric synthesis, based on 1,3-azole derivatives of 2-aminocyclohexanecarboxylic acid, has been developed. N-[2-(4-Isopropyl-4,5-dihydrooxazol-2-yl)cyclohexyl]methanesulfonamide is highlighted for its effectiveness in the addition of alkylzinc reagents to aliphatic aldehydes, achieving high enantiomeric excess. This discovery opens new avenues for asymmetric synthesis, demonstrating the utility of cyclopropyl and methanesulfonamide functionalities in organic synthesis (Wipf & Wang, 2002).
Dehydrative Cyclization in Organic Chemistry
The cyclopropenium activation for the dehydrative cyclization of diols to cyclic ethers showcases a novel methodology for the synthesis of tetrahydrofurans and tetrahydropyrans from 1,4- and 1,5-diols. Utilizing 2,3-diphenylcyclopropene and methanesulfonic anhydride, this process efficiently produces cyclic ethers, highlighting the versatility of cyclopropyl derivatives in facilitating organic transformations (Kelly & Lambert, 2011).
特性
IUPAC Name |
N-cyclopropyl-N-(2-hydroxycyclobutyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3S/c1-13(11,12)9(6-2-3-6)7-4-5-8(7)10/h6-8,10H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTYVSFKFHJWEBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(C1CC1)C2CCC2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-[N-(3,5-dimethylphenyl)4-bromobenzenesulfonamido]propanoic acid](/img/structure/B2595091.png)


![3-(4-ethoxyphenyl)-8-fluoro-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2595094.png)
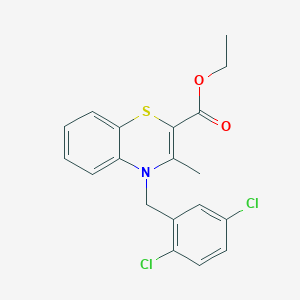
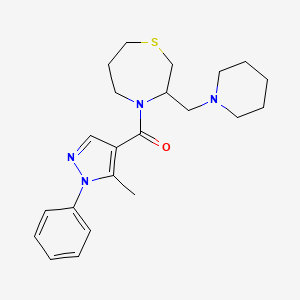
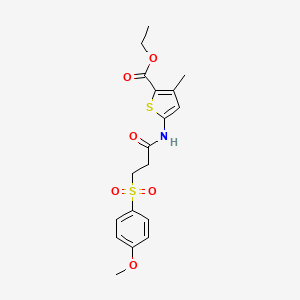
![2-[4-[6-(3,5-Dimethylpyrazol-1-yl)-2-methylpyrimidin-4-yl]piperazin-1-yl]-5-methyl-1,3,4-thiadiazole](/img/structure/B2595101.png)
![N-(3-chlorophenyl)-2-(4-(3-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide](/img/structure/B2595103.png)

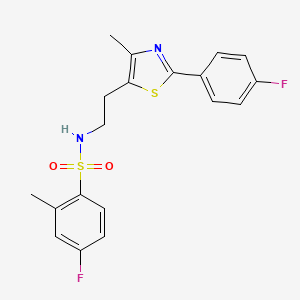
![N-(cyanomethyl)-4-{[ethyl(propan-2-yl)amino]methyl}-N-propylbenzamide](/img/structure/B2595111.png)
